(R)-2-Allyl-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Allyl-5-oxopyrrolidine-2-carboxamide, also known as ROPI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ROPI is a chiral molecule that can exist in two enantiomeric forms, (R)-ROPI and (S)-ROPI.
Wirkmechanismus
The mechanism of action of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it is believed that (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide acts as a nucleophile in various chemical reactions. The allyl group in (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide can undergo nucleophilic attack on various electrophilic species, leading to the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide are not well documented. However, studies have shown that (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide has low toxicity and is well tolerated in laboratory animals. (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide has also been shown to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide in lab experiments is its chiral nature. (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide can be used as a chiral auxiliary or ligand in asymmetric synthesis reactions to selectively produce enantiomerically pure compounds. However, the synthesis of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide is a complex process that requires specialized equipment and expertise. Additionally, the high cost of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide. One area of research is the development of new and more efficient methods for synthesizing (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide. Another area of research is the exploration of new applications of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide in various fields such as catalysis, drug discovery, and material science. Additionally, the biochemical and physiological effects of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide need to be further studied to fully understand its potential applications in medicine.
Synthesemethoden
The synthesis of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide is the asymmetric hydrogenation of an unsaturated pyrrolidine derivative. This method involves the use of a chiral catalyst to selectively hydrogenate the unsaturated bond in the pyrrolidine ring. The resulting product is (R)-(R)-2-Allyl-5-oxopyrrolidine-2-carboxamide, which can be further purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(R)-2-Allyl-5-oxopyrrolidine-2-carboxamide has potential applications in various fields of scientific research. One of the most promising applications of (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide is in the field of asymmetric synthesis. As a chiral molecule, (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide can be used as a chiral auxiliary or ligand in asymmetric synthesis reactions to selectively produce enantiomerically pure compounds. (R)-2-Allyl-5-oxopyrrolidine-2-carboxamide has also been used in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
144466-58-0 |
---|---|
Produktname |
(R)-2-Allyl-5-oxopyrrolidine-2-carboxamide |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2R)-5-oxo-2-prop-2-enylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-4-8(7(9)12)5-3-6(11)10-8/h2H,1,3-5H2,(H2,9,12)(H,10,11)/t8-/m0/s1 |
InChI-Schlüssel |
XNAHTMHVQQCWNC-QMMMGPOBSA-N |
Isomerische SMILES |
C=CC[C@]1(CCC(=O)N1)C(=O)N |
SMILES |
C=CCC1(CCC(=O)N1)C(=O)N |
Kanonische SMILES |
C=CCC1(CCC(=O)N1)C(=O)N |
Synonyme |
2-Pyrrolidinecarboxamide,5-oxo-2-(2-propenyl)-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.